Product packaging for dihydrozeatin-9-N-glucoside(Cat. No.:)

dihydrozeatin-9-N-glucoside

Cat. No.: B1264041
M. Wt: 383.4 g/mol
InChI Key: DRPMMLWYLAPTPK-CLORPHGJSA-N
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Description

The Role of Cytokinin Conjugation in Plant Hormone Homeostasis

The maintenance of optimal levels of active hormones, a state known as homeostasis, is critical for normal plant growth and development. nih.gov Cytokinin conjugation, particularly glucosylation, is a key mechanism for regulating the pool of active cytokinins. gdcollegebegusarai.comnih.gov This process involves the attachment of a sugar molecule, most commonly glucose, to the cytokinin molecule. frontiersin.org

Glucosylation can occur at different positions on the cytokinin molecule, leading to the formation of O-glucosides (on the side chain) or N-glucosides (on the purine (B94841) ring). nih.govtandfonline.com While O-glucosylation is generally considered a reversible process, creating inactive storage forms of cytokinins that can be reactivated by the removal of the glucose moiety, N-glucosylation has traditionally been viewed as an irreversible deactivation pathway. frontiersin.orgbioone.org This inactivation prevents the cytokinin from binding to its receptors and initiating a signaling cascade. bioone.org The formation of these conjugates allows the plant to rapidly and efficiently control the concentration of active cytokinins in response to developmental cues and environmental stimuli. nih.gov

Structural Classification and Occurrence of N-Glucosylated Cytokinins

N-glucosylated cytokinins are classified based on the position of the glucose attachment on the adenine (B156593) (purine) ring, typically at the N7 or N9 position. bioone.orgfu-berlin.de This leads to the formation of N7-glucosides and N9-glucosides. Dihydrozeatin-9-N-glucoside, as its name suggests, is an N9-glucoside of dihydrozeatin.

The occurrence of N-glucosylated cytokinins is widespread among vascular plants, where they can accumulate to significant levels, sometimes becoming the most abundant cytokinin metabolites. frontiersin.orgresearchgate.net However, their presence is very low or absent in non-vascular plants like mosses and algae, suggesting that N-glucosylation is an evolutionarily more recent mechanism for cytokinin deactivation. nih.govfrontiersin.org The relative proportions of N7- and N9-glucosides can vary significantly between different plant species and even within different tissues of the same plant. nih.govmdpi.com For instance, in Arabidopsis thaliana, N7-glucosides are often the predominant form in both leaves and roots. mdpi.com

Historical and Contemporary Perspectives on the Physiological Relevance of Dihydrozeatin N-Glucosides

For a long time, cytokinin N-glucosides, including this compound, were considered biologically inactive, terminal products of cytokinin metabolism. frontiersin.orgnih.gov This view was supported by early studies showing that these compounds were not efficiently cleaved by β-glucosidases to release the active cytokinin base. frontiersin.org The accumulation of N-glucosides to high levels in plant tissues further reinforced the idea of their role as irreversible detoxification products. frontiersin.org

However, recent research has begun to challenge this long-held dogma. nih.govnih.gov Studies have shown that some N-glucosides, particularly those of trans-zeatin (B1683218) (tZ), can be metabolized back to their active free base forms in vivo. frontiersin.orgnih.gov While the conversion of isopentenyladenine (iP) N-glucosides back to iP appears to be limited, the hydrolysis of tZ and DHZ N-glucosides has been observed. frontiersin.orgnih.gov For example, the conversion of this compound back to its active form has been reported in maize roots. frontiersin.org These findings suggest that the physiological role of N-glucosides, including this compound, may be more complex than simple irreversible inactivation. They might also serve as transport forms or be involved in specific signaling pathways that are yet to be fully understood. frontiersin.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N5O6 B1264041 dihydrozeatin-9-N-glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25N5O6

Molecular Weight

383.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16+/m1/s1

InChI Key

DRPMMLWYLAPTPK-CLORPHGJSA-N

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

Biosynthesis of Dihydrozeatin 9 N Glucoside

Enzymatic Pathways of Dihydrozeatin N-Glucosylation

The N-glucosylation of cytokinins, including dihydrozeatin, is carried out by a class of enzymes known as UDP-glycosyltransferases (UGTs). semanticscholar.orgnih.gov These enzymes facilitate the transfer of a glucosyl moiety from a UDP-glucose donor to the cytokinin molecule. semanticscholar.orgresearchgate.net

In the model plant Arabidopsis thaliana, several UGTs have been identified and characterized for their role in cytokinin glucosylation. frontiersin.org Notably, UGT76C1 and UGT76C2 have been shown to be involved in the N-glucosylation of cytokinins. nih.gov Research has demonstrated that these enzymes can glucosylate cytokinins at both the N7 and N9 positions. oup.com The expression of these genes and the subsequent accumulation of N-glucosides can vary depending on the plant tissue and developmental stage. frontiersin.orgnih.gov For instance, in Arabidopsis, UGT76C2 expression is relatively stable throughout development, while UGT85A1 is specifically expressed in senescent leaves. frontiersin.org

While research has identified UGTs with activity towards various cytokinins, the specific enzymes with a primary role in dihydrozeatin-9-N-glucosylation in many plant species are still under investigation. However, the general mechanism is understood to be part of the broader cytokinin N-glucosylation pathway. mdpi.com

UGTs involved in cytokinin metabolism exhibit substrate specificity and regioselectivity, meaning they have preferences for certain cytokinin structures and for the position of glucosylation (N7 or N9). oup.compnas.org For example, studies on Arabidopsis UGTs have shown that different enzymes can produce varying ratios of N7- and N9-glucosides. oup.com The enzyme UGT76C2 from Arabidopsis has been shown to catalyze the formation of both N7- and N9-glucosides. nih.gov

The regioselectivity of these enzymes is a critical aspect of cytokinin regulation. While both N7- and N9-glucosylation lead to inactivation, the stability and potential for reactivation of these glucosides can differ. nih.govfrontiersin.org For instance, in maize, an enzyme has been identified that can hydrolyze trans-zeatin (B1683218) N9-glucoside but not the N7-glucoside, suggesting a differential regulation of these two forms. nih.govfrontiersin.org

The table below summarizes the activity of some characterized UGTs on cytokinin substrates.

EnzymePlant SourceSubstratesProducts
UGT76C1Arabidopsis thalianaCytokininsN7- and N9-glucosides
UGT76C2Arabidopsis thalianaCytokininsN7- and N9-glucosides
UGT72B1Arabidopsis thaliana3,4-dichloroaniline, 2,4,5-trichlorophenolN- and O-glucosides

This table is illustrative and based on available research. The specific activity towards dihydrozeatin may vary.

Precursor Supply and Metabolic Flux towards Dihydrozeatin N-Glucoside Synthesis

The biosynthesis of isoprenoid cytokinins, including trans-zeatin, begins with the attachment of an isoprenoid side chain to an adenine (B156593) derivative, a reaction catalyzed by isopentenyltransferase (IPT). oup.comgenome.jp Subsequent hydroxylation of the side chain leads to the formation of trans-zeatin. oup.com The levels of active cytokinins are tightly controlled, and conversion to glucosides is a major pathway for their inactivation and storage. hmdb.cafrontiersin.org In situations of cytokinin overabundance, the formation of N-glucosides, including dihydrozeatin-9-N-glucoside, is a key homeostatic mechanism. frontiersin.orgmdpi.com

Regulation of Dihydrozeatin N-Glucosyltransferase Activity and Gene Expression

The activity of UGTs and the expression of their corresponding genes are regulated by various internal and external factors, ensuring that cytokinin levels are appropriately managed. Plant hormones themselves can regulate the expression of UGT genes. nih.gov For example, exogenous application of cytokinins can lead to an increase in the expression of certain UGTs, such as UGT76C2 in Arabidopsis, and a subsequent accumulation of N-glucosides. frontiersin.org

Metabolism and Interconversion Dynamics of Dihydrozeatin 9 N Glucoside

Deconjugation and Release of Active Dihydrozeatin Forms

The biological activity of cytokinin glucosides is often dependent on their conversion back to the active free-base form. This process, known as deconjugation, is primarily mediated by enzymes that cleave the glucose molecule from the cytokinin.

Early research suggested that N-glucosides of cytokinins, including dihydrozeatin-9-N-glucoside, were terminal, inactive products because they were not efficiently cleaved by β-glucosidases. nih.govfrontiersin.org This view was supported by the observation that N7- and N9-glucosides accumulate to high levels compared to active cytokinins. nih.gov However, more recent studies have challenged this dogma, demonstrating that the release of active cytokinin bases from their N-glucosides can and does occur in plants. nih.gov

For instance, it has been shown that N9-glucosides of dihydrozeatin (DHZ) are converted back to their active forms in maize roots. nih.gov While some β-glucosidases show low activity towards N-glucosides, the existence of specific enzymes capable of this hydrolysis is evident. oup.com For example, the Zm-p60.1 enzyme from maize can hydrolyze trans-zeatin (B1683218) N9-glucoside, albeit at a much lower rate than O-glucosides. nih.gov This suggests that while N-glucosylation is a more stable modification than O-glucosylation, it is not always irreversible. The enzyme encoded by the rolC oncogene from Agrobacterium rhizogenes is a notable β-glucosidase capable of releasing active cytokinin bases from their N9-glucosides. oup.com

Significant differences exist in the metabolism of cytokinin N-glucosides between monocotyledonous and dicotyledonous plants. nih.gov In the dicot Arabidopsis thaliana, both trans-zeatin N7- and N9-glucosides are metabolized back to the active trans-zeatin base. frontiersin.orgnih.gov This indicates a more flexible system for regulating active cytokinin levels from N-glucoside pools in this species.

Table 1: Comparison of Cytokinin N-Glucoside Metabolism in Dicotyledonous and Monocotyledonous Plants

FeatureDicotyledonous Plants (e.g., Arabidopsis)Monocotyledonous Plants (e.g., Maize)
tZ-N7G Metabolism Metabolized to active formNot readily hydrolyzed
tZ-N9G Metabolism Metabolized to active formEfficiently hydrolyzed
iP N-Glucoside Metabolism Not converted back to active iPNot readily hydrolyzed

Data sourced from multiple studies. nih.govnih.govfrontiersin.orgnih.gov

Subsequent Glucosylation and Formation of Complex Glycoconjugates

This compound can be a substrate for further glucosylation, leading to the formation of diglucosides. This adds another layer of complexity to cytokinin regulation.

This compound can undergo further conjugation to form this compound-O-glucoside. hmdb.ca This compound consists of dihydrozeatin with two glucose molecules attached, one at the N9 position of the purine (B94841) ring and another on the oxygen of the side chain. nih.gov The biosynthesis of this complex glycoconjugate occurs in the nuclei and cytosol of plant cells. hmdb.ca The formation of such diglucosides has been identified in transgenic Arabidopsis thaliana overexpressing a key cytokinin biosynthesis gene. mdpi.com The creation of these highly modified forms is likely part of a homeostatic mechanism to tightly control the levels of active cytokinins. mdpi.com

A key distinction in cytokinin metabolism is the relative stability of N-glucosides versus O-glucosides. O-glucosylation is generally considered a reversible process, with the glucose moiety being readily removed by β-glucosidases to release the active cytokinin. frontiersin.orgnih.gov This makes O-glucosides effective, reversible storage forms of the hormone. frontiersin.orgnih.gov

In the context of this compound-O-glucoside, the O-linked glucose can be removed by β-glucosidases, which would yield back this compound. hmdb.ca This reaction is perceived as a way to temporarily inactivate and store the molecule. hmdb.ca The subsequent release of the N-linked glucose from this compound to produce the active dihydrozeatin is, as discussed, a more regulated and less universally reversible step. nih.govoup.com

Interaction with Cytokinin Degradation Pathways

The primary enzymes responsible for the irreversible degradation of cytokinins are cytokinin oxidases/dehydrogenases (CKX). nih.gov These enzymes cleave the N6-side chain, rendering the cytokinin inactive. nih.gov Interestingly, some CKX isozymes have shown the ability to degrade cytokinin N9-glucosides, but not N7-glucosides. nih.gov

Recombinant AtCKX proteins from Arabidopsis and ZmCKX isoforms from maize can degrade N9-glucosides. nih.govoup.com In fact, some Arabidopsis CKX enzymes even show a preference for isopentenyladenine-9-glucoside as a substrate in acidic conditions. oup.com In maize, several apoplastic CKX isoforms preferentially degrade iP N9-glucoside. frontiersin.org This suggests that for certain N9-glucosides, including potentially this compound, degradation by CKX is a possible metabolic fate, providing a direct route for their removal from the active hormone pool. In contrast, N7-glucosides appear to be resistant to this degradation pathway. nih.gov

Susceptibility and Resistance of Dihydrozeatin N-Glucosides to Cytokinin Oxidase/Dehydrogenase (CKX) Activity

Cytokinin oxidase/dehydrogenase (CKX) is the primary enzyme responsible for the irreversible degradation of cytokinins by cleaving their N6-side chain. pnas.org The susceptibility of different cytokinin forms to CKX is a key determinant of their biological activity and longevity in plant tissues.

Dihydrozeatin (DHZ) itself is known to be resistant to cleavage by CKX. mdpi.com This inherent resistance extends to its N-glucosylated forms. Studies have shown that dihydrozeatin N-glucosides, including this compound, are not substrates for CKX. mdpi.comnih.gov In vitro assays using CKX from oat leaves demonstrated that while unlabeled trans-zeatin (tZ) and N6-(Δ2-isopentenyl)adenine (iP) competed with the degradation of a labeled iP substrate, this compound (DHZ9G) and its N7-glucoside counterpart (DHZ7G) did not, indicating they are not recognized or degraded by the enzyme. nih.gov

This resistance to CKX is a critical aspect of the metabolism of this compound, distinguishing it from the N-glucosides of unsaturated cytokinins like trans-zeatin, which can be indirectly affected by CKX activity through metabolic interconversions. frontiersin.org The stability of the dihydrozeatin core to CKX action implies that its N-glucosides are also protected from this primary degradation pathway. mdpi.com

Table 1: Competitive Effects of Unlabeled Cytokinins on the In Vitro Degradation of [2-³H]iP by Oat Leaf CKX

Competitor (20 µM) CKX Activity (% of control)
Control (no competitor) 100
trans-zeatin (tZ) 45
Dihydrozeatin (DHZ) 98
N6-(Δ2-isopentenyl)adenine (iP) 25
trans-zeatin-9-N-glucoside (tZ9G) 95
This compound (DHZ9G) 102

This table is based on data from a study on the substrate specificity of cytokinin oxidase/dehydrogenase in oat leaves, where the lack of reduction in CKX activity by DHZ9G indicates its resistance to the enzyme. nih.gov

Modulation of CKX Enzyme Levels by Dihydrozeatin N-Glucosides

While dihydrozeatin N-glucosides are not degraded by CKX, they have been shown to influence the activity of this enzyme. In studies with oat leaf segments, the application of this compound led to a significant increase in CKX activity in vivo. nih.gov After a four-day incubation period in the dark, oat leaf segments treated with a 0.5 mM solution of DHZ9G exhibited a notable enhancement of CKX activity compared to water-treated controls. nih.gov

Table 2: Effect of Exogenous Cytokinin N-Glucosides on CKX Activity in Oat Leaf Segments

Treatment (0.5 mM) CKX Activity (nmol adenine (B156593)/g FW/h) Fold Increase over Water Control
Water Control 2.24 1.0
trans-zeatin (tZ) 4.12 1.8
This compound (DHZ9G) 3.89 1.7

This table is adapted from research investigating the in vivo effects of cytokinin N-glucosides on CKX activity in oat leaf segments. nih.gov

Contributions to Cytokinin Pool Regulation and Metabolic Buffering

The formation of this compound is considered a mechanism to temporarily inactivate and store dihydrozeatin. hmdb.ca This process is reversible, with evidence suggesting that N9-glucosides of dihydrozeatin can be converted back to their active free base form in plants like maize. frontiersin.orgnih.gov This reversible conjugation allows the plant to maintain a homeostatic balance of active cytokinins, releasing them from their glucosylated storage forms when needed. researchgate.net

The resistance of this compound to CKX degradation, coupled with its potential for reconversion to the active form, makes it an important component of the plant's metabolic buffering system. mdpi.comresearchgate.net It can be stored without being subject to irreversible degradation by CKX, and then hydrolyzed to release active dihydrozeatin to support growth and developmental processes. mdpi.com In some plant species, the levels of this compound are found to be very low under normal conditions but can be part of the complex network of cytokinin homeostasis. pnas.orgoup.com In Arabidopsis, for example, while the concentrations of N-glucosides and dihydrozeatin-type cytokinins were low in wild-type plants, their presence points to their role in the intricate regulation of cytokinin levels. pnas.orgpnas.org The conversion of dihydrozeatin into its N-glucosides is a predominant metabolic pathway, highlighting its importance in managing cytokinin activity. researchgate.net

This dynamic interplay between conjugation and reactivation contributes to the precise regulation of cytokinin signaling, ensuring that appropriate levels of active hormones are available at different stages of development and in response to environmental cues. frontiersin.org

Physiological Functions and Developmental Impact of Dihydrozeatin 9 N Glucoside in Plants

Re-evaluation of Biological Activity in Planta

While once considered biologically inert, recent studies indicate that dihydrozeatin-9-N-glucoside can elicit physiological responses in plants, primarily through its conversion back to its active free base form.

Evidence for Indirect Bioactivity via Release of Free Cytokinin Bases

The biological effects observed from the application of this compound are largely attributed to its metabolic conversion to the active cytokinin, dihydrozeatin (DHZ). nih.govfrontiersin.org Studies have shown that in maize roots, N9-glucosides of dihydrozeatin can be converted back to their active forms. frontiersin.org This enzymatic release of the free base allows the molecule to regain its physiological activity. hmdb.ca

This conversion process appears to be specific to certain types of N-glucosides and plant species. For instance, while trans-zeatin (B1683218) (tZ) N-glucosides are readily hydrolyzed to their free bases in Arabidopsis, N-glucosides of isopentenyladenine (iP) are not. frontiersin.org This suggests a regulated mechanism for the release of active cytokinins from their N9-glucoside conjugates. The enzyme responsible for this hydrolysis in many plants is yet to be definitively identified, though a β-glucosidase from maize, Zm-p60.1, has been shown to hydrolyze tZ-N9-glucoside in vitro. frontiersin.org

Observed Physiological Effects in Plant Bioassays and Physiological Responses

In various plant bioassays, this compound has demonstrated cytokinin-like activity. One of the most notable effects is the delay of dark-induced senescence in oat leaf segments. nih.govresearchgate.net When applied to excised oat leaves, this compound was able to delay chlorophyll (B73375) degradation, a key indicator of senescence. nih.govresearchgate.net This effect was observed at higher concentrations of the compound. nih.gov

Furthermore, studies have shown that cytokinin N-glucosides can have inhibitory effects on root development and can activate cytokinin signaling pathways. nih.govresearchgate.net The application of these compounds has also been linked to stimulatory effects on cytokinin oxidase/dehydrogenase activity in oats. nih.govresearchgate.net However, it's important to note that in some bioassays, such as those involving root elongation in Arabidopsis thaliana, trans-zeatin-N-glucosides, a related class of cytokinin N-glucosides, did not show the same inhibitory effects as the active cytokinin base at the tested concentrations. plos.org

Influence on Plant Growth and Morphogenesis

This compound, through its conversion to active dihydrozeatin, plays a role in fundamental aspects of plant growth and development, including cell division, differentiation, and the architecture of both root and shoot systems.

Role in Cell Division and Differentiation

Cytokinins are central regulators of the cell cycle and are essential for promoting cell division. pnas.orgtechscience.com The active form, dihydrozeatin, released from this compound, contributes to the pool of active cytokinins that drive cell proliferation, particularly in meristematic tissues. techscience.com

Impact on Root System Architecture and Shoot Development

Cytokinins, including dihydrozeatin derived from its 9-N-glucoside, have opposing roles in shoot and root development. pnas.org In shoots, cytokinins are required for the growth of leaves and the activity of the apical meristem. pnas.org Transgenic plants with reduced cytokinin levels exhibit stunted shoots and a drastic reduction in leaf cell production. pnas.org Conversely, these cytokinin-deficient plants show enhanced root growth, with faster-growing and more branched root systems. pnas.org This suggests that cytokinins normally act to inhibit root growth and branching. pnas.org

The application of cytokinin N-glucosides has been observed to have inhibitory effects on root development. nih.govresearchgate.net This aligns with the known role of active cytokinins in regulating root system architecture. The localized release of active dihydrozeatin from its 9-N-glucoside conjugate can therefore influence the balance between root and shoot growth.

Modulation of Leaf Senescence and Chlorophyll Retention

One of the well-documented roles of cytokinins is the delay of leaf senescence, a process characterized by the breakdown of chlorophyll and other cellular components. plant-dynamics.nl this compound has been shown to exert an anti-senescent effect in bioassays. Specifically, in senescing oat leaves, the application of this compound led to a significant retention of chlorophyll compared to control treatments. nih.govresearchgate.netresearchgate.net

Regulation of Meristem Activity

This compound (DHZ9G) is understood to regulate meristem activity primarily through its role as a precursor to the active cytokinin, dihydrozeatin (DHZ). Cytokinins are crucial regulators of the cell cycle and the balance between cell division and differentiation in both shoot and root apical meristems. nih.govmdpi.com While DHZ9G itself is generally considered biologically inactive, its conversion back to the active DHZ form is a key mechanism for controlling the localized concentration of active cytokinins. frontiersin.org

Research in Arabidopsis has demonstrated that DHZ plays a specific role in promoting cell differentiation within the root apical meristem. mdpi.com This pro-differentiative activity helps to control the size of the meristem, defining the zone of cell proliferation. mdpi.com Although direct application of DHZ9G in some bioassays showed inhibitory effects on root development, this is likely attributable to its hydrolysis and the subsequent release of active DHZ. nih.govfrontiersin.org The process of N-glucosylation to form DHZ9G and its subsequent hydrolysis represents a homeostatic mechanism to finely tune the levels of active cytokinins available to meristematic tissues, thereby ensuring coordinated plant development.

Involvement in Plant Stress Responses and Adaptability

The involvement of DHZ9G in plant stress responses is linked to its function in cytokinin homeostasis. Cytokinins are integral to how plants adapt to various abiotic stresses, including drought, salinity, and heat. frontiersin.orgnih.govresearchgate.net During stress events, the levels of different cytokinin forms, including inactive glucosides like DHZ9G, are significantly altered.

Studies have shown that under conditions of water stress and subsequent rehydration, the pool of inactive cytokinins, which includes DHZ9G, fluctuates. cas.cz This suggests a dynamic role in managing the plant's hormonal balance during stress. For instance, in Arabidopsis subjected to heat stress, the deactivation pathway involving N-glucosylation was upregulated under specific conditions, leading to the formation of compounds like DHZ9G. frontiersin.org The accumulation of conjugated cytokinins is considered a potential defense mechanism. frontiersin.org

A key aspect of DHZ's role in stress is its resistance to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which is often induced by stress. mdpi.com By serving as a protected storage form, DHZ9G can be hydrolyzed to release the stress-resistant DHZ, thereby helping to maintain essential growth and patterning processes when other active cytokinins are being degraded. mdpi.comfrontiersin.org

Stress TypePlant SpeciesObserved Role/Change in DHZ9GReference Finding
Water StressFrench Bean (Phaseolus vulgaris)Part of the inactive cytokinin pool that increases during severe stress.The group of inactive cytokinins (IC), which includes dihydrozeatin-9-glucoside, showed a marked increase under severe water stress conditions. cas.cz
Heat StressArabidopsis thalianaThe deactivation pathway leading to N-glucosides (including DHZ9G) was upregulated in shoot apices under certain recovery conditions.Upregulation of the cytokinin N-glucosylation pathway was noted in the apices of plants treated with a cytokinin degradation inhibitor following heat shock. frontiersin.org
Salt/Osmotic StressArabidopsis thalianaAccumulation of conjugated forms, including N-glucosides, is part of the stress response.Plants under salt stress elevated their total cytokinin content by increasing the amounts of conjugated forms, including N-glucosides. frontiersin.org

Cross-Talk with Other Phytohormone Signaling Networks (e.g., Auxin, Gibberellins, Abscisic Acid)

The function of DHZ9G is deeply embedded within the complex web of phytohormone signaling. Its conversion to active DHZ allows it to participate in extensive crosstalk with other major hormone networks.

Auxin: The balance between cytokinin and auxin is fundamental to plant development, particularly in the roots. Active cytokinins like DHZ generally act antagonistically to auxin by promoting cell differentiation where auxin promotes cell division. mdpi.comoup.com Therefore, the hydrolysis of DHZ9G to release DHZ directly feeds into this critical regulatory axis, helping to define the transition zone in the root meristem. mdpi.commdpi.com

Gibberellins: Research on rice mutants has revealed a link between gibberellin signaling and cytokinin metabolism. In mutants with altered gibberellin signaling, the levels of active cytokinins, including DHZ, and their glucosides were affected. nih.gov Specifically, impairment of the gibberellin signaling pathway appeared to positively regulate the accumulation of active cytokinins and their corresponding glucosides, indicating a complex interaction between these two hormone classes. nih.gov

Abscisic Acid (ABA): The crosstalk between cytokinins and ABA is particularly evident during abiotic stress responses, where they often have opposing effects. nih.govtechscience.com Studies on French bean during water stress demonstrated that the application of ABA influenced the levels of endogenous cytokinins, with the inactive cytokinin pool (including DHZ9G) increasing significantly under severe stress. cas.cz The ratio of active cytokinins to ABA is a critical factor in stress signaling, and the regulation of DHZ levels through the synthesis and hydrolysis of DHZ9G is an important component of this balance. nih.govcas.cz

Interacting HormonePlant SpeciesObserved Interaction with DHZ/DHZ9GReference Finding
AuxinArabidopsis thalianaThe active form, DHZ, antagonizes auxin activity by promoting cell differentiation in the root meristem.DHZ is perceived by specific receptors to promote cell differentiation, counteracting auxin's role in maintaining the meristem. mdpi.com
GibberellinsRice (Oryza sativa)Mutants with impaired gibberellin signaling showed an over-accumulation of active cytokinins like DHZ and their glucosides.In the slr1 mutant, levels of zeatin-type cytokinins, including dihydrozeatin, were elevated, as were cytokinin glucosides. nih.gov
Abscisic Acid (ABA)French Bean (Phaseolus vulgaris)Levels of inactive cytokinins, including DHZ9G, increased during water stress, a condition also marked by high ABA levels.The content of inactive cytokinins (including DHZ9G) increased during water stress and was further elevated by pre-treatment with ABA. cas.cz

Transport and Cellular Compartmentalization of Dihydrozeatin 9 N Glucoside

Subcellular Localization within Plant Cells (e.g., Apoplast, Vacuoles)

Research into the distribution of cytokinin (CK) N-glucosides within plant cells has revealed a distinct pattern of compartmentalization. Studies in Arabidopsis and barley have shown that these compounds, including by extension DHZ9G, are predominantly found in the apoplast, which is the space outside the plasma membrane. researchgate.netnih.gov They are also located in vacuoles, though to a lesser degree. researchgate.netnih.gov Their presence is notably absent from the cytosol. researchgate.netnih.gov This extracellular and vacuolar accumulation suggests that N-glucosides are sequestered away from the primary sites of metabolic activity in the cytoplasm. researchgate.netnih.gov

The localization of cytokinin N-glucosides in the apoplast and their detection in xylem sap points towards their involvement in cell-to-cell communication and transport processes. frontiersin.orgnih.gov In some species, such as cacao, the levels of dihydrozeatin-9-glucoside have been found to be below the limit of detection in developing root and hypocotyl tissues, indicating that its abundance and localization can be specific to the plant species, tissue type, and developmental stage. mdpi.com

Table 1: Subcellular Localization of Cytokinin N-Glucosides

Cellular CompartmentPresence of Cytokinin N-GlucosidesSource
Apoplast (Extracellular Space)Predominant researchgate.netnih.gov
VacuolesPresent (to a lesser extent) researchgate.netnih.gov
CytosolNot detected researchgate.netnih.gov

Mechanisms of Plasma Membrane Efflux and Influx

The significant presence of cytokinin N-glucosides in the extracellular space strongly implies the existence of transport mechanisms that facilitate their movement across the plasma membrane. frontiersin.orgnih.gov This export from the cytoplasm, or efflux, is a necessary step for these compounds to enter the apoplast and subsequently the plant's long-distance transport system. frontiersin.orgmdpi.com

While the precise transporters responsible for DHZ9G movement are still under investigation, the process is considered crucial for its role as a transport form. frontiersin.orgnih.gov The ATP-binding cassette (ABC) transporter family, specifically ABCG14, has been identified as a key plasma membrane transporter for certain forms of cytokinins, although its specificity for N-glucosides like DHZ9G requires further elucidation. frontiersin.org The movement of these glucoconjugates across the cell membrane is a critical, yet not fully understood, aspect of cytokinin homeostasis and signaling. frontiersin.org

Role in Long-Distance Transport via Xylem

Dihydrozeatin-9-N-glucoside is recognized as a component of the long-distance signaling network in plants, primarily through its transport in the xylem. frontiersin.orgnih.gov The xylem, the principal water-conducting tissue, also serves as a conduit for hormones and other signaling molecules from the roots to the shoots. researchgate.net The detection of cytokinin N-glucosides in xylem sap confirms their role as transportable forms. frontiersin.orgnih.gov

Studies have provided evidence for this transport role. For instance, research in barley suggested that root-synthesized trans-zeatin-9-N-glucoside is transported to the leaves via the xylem, indicating a similar potential pathway for DHZ9G. frontiersin.orgnih.gov In pea plants, very low concentrations of dihydrozeatin-9-glucoside have been directly measured in xylem sap. oup.com This transport allows the plant to move cytokinin resources from areas of synthesis, such as the roots, to areas of growth and development, like the shoots, underscoring the importance of DHZ9G in the systemic regulation of plant physiology. frontiersin.orgoup.com

Table 2: Research Findings on this compound Transport

AspectFindingImplicationSource
Plasma Membrane Transport Presence in extracellular space implies efflux from cytoplasm.Active transport mechanisms are required for movement across the cell membrane. frontiersin.orgnih.gov
Long-Distance Transport Detected in xylem sap of plants like pea.Functions as a mobile signal for root-to-shoot communication. oup.com
Metabolic Context Considered a transport form of cytokinin.Facilitates the distribution of cytokinin throughout the plant. frontiersin.orgnih.gov

Genetic and Molecular Approaches to Dihydrozeatin 9 N Glucoside Research

Functional Genomics and Gene Editing Technologies for Studying N-Glucosyltransferases

Functional genomics, which aims to understand the relationship between a plant's genome and its phenotype, has provided powerful tools to study the N-glucosyltransferases responsible for cytokinin inactivation. In Arabidopsis thaliana, the uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferase UGT76C2 is a key enzyme that catalyzes the N-glucosylation of cytokinins, including the formation of dihydrozeatin-N-glucosides. mdpi.comicscaas.com.cn

The study of loss-of-function mutants and overexpression lines of N-glucosyltransferase genes offers direct evidence of their in-planta function. The ugt76c2 mutant of Arabidopsis serves as a prime example. Analysis of this mutant reveals a significant decrease in the accumulation of cytokinin N-glucosides. oup.com Conversely, transgenic lines engineered to overexpress UGT76C2 show a substantial increase in these inactive cytokinin forms. oup.comillinois.edu

These genetic modifications lead to distinct and often opposite phenotypes, highlighting the role of N-glucosylation in maintaining cytokinin homeostasis. For instance, under normal growth conditions, the ugt76c2 mutant produces smaller seeds with lower levels of both active cytokinins and N-glucosylated forms. oup.com When exposed to externally applied cytokinin, the ugt76c2 mutant exhibits greater sensitivity in processes like primary root elongation and lateral root formation, while overexpression lines show reduced sensitivity. oup.com Furthermore, modifying UGT76C2 expression impacts stress adaptation; overexpression enhances drought tolerance at the mature stage, whereas the mutant shows the opposite response. icscaas.com.cn The ectopic expression of AtUGT76C2 in rice has also been shown to improve drought and salt tolerance, partly by enhancing root growth. nih.gov

Table 1: Phenotypic Comparison of Wild Type (WT), ugt76c2 Mutant, and UGT76C2 Overexpression Lines in Arabidopsis
TraitWild Type (WT)ugt76c2 Loss-of-Function MutantUGT76C2 Overexpression Lines
Cytokinin N-Glucoside LevelsNormalSignificantly decreased oup.comSubstantially increased oup.comillinois.edu
Sensitivity to Exogenous CytokininNormalMore sensitive oup.comLess sensitive oup.com
Seed SizeNormalSmaller oup.com-
Drought Stress Adaptation (Mature Stage)NormalReduced tolerance icscaas.com.cnEnhanced tolerance icscaas.com.cn
Root Growth (in transgenic rice)Normal-Enhanced nih.gov

The expression of N-glucosyltransferase genes is tightly controlled by various internal and external signals, a process governed by cis-regulatory elements in their promoter regions. Analysis of the 3 kb region upstream of the start codons for 53 cytokinin glucosyl transferases (CGTs) in wheat revealed multiple such elements. scirp.orgriken.jp Notably, elements associated with responses to abscisic acid (ABA), light, and methyl jasmonate were found to be over-represented, indicating that CGT expression is highly responsive to environmental cues. scirp.orgriken.jp In Arabidopsis, the expression of UGT76C2 is specifically downregulated by drought, osmotic stress, and treatment with ABA, further supporting its role in stress adaptation pathways. icscaas.com.cn

Transcriptomic and Proteomic Profiling in Response to Altered Dihydrozeatin-9-N-Glucoside Levels

Altering the levels of this compound and other cytokinin N-glucosides triggers significant downstream changes in gene expression and protein abundance. Transcriptomic and proteomic analyses provide a global snapshot of these molecular responses.

Studies on Arabidopsis seedlings treated with trans-zeatin (B1683218) N-glucosides (tZNGs) revealed that these molecules have regulatory effects distinct from the active cytokinin, trans-zeatin (tZ). nih.gov A transcriptomic analysis identified hundreds of differentially expressed genes upon treatment, with tZNGs regulating a different set of genes than tZ. nih.gov Similarly, a proteomic analysis identified 81 proteins that showed significant changes in abundance in response to tZNG treatment, again with profiles distinct from the tZ response. nih.gov This suggests that N-glucosides are not merely inactive byproducts but may have unique signaling roles.

In tomato, salt and oxidative stress induce distinct changes in the levels of various cytokinin forms, including N-glucosides, and these changes are coupled with unique transcriptomic profiles. cgiar.org Under salt stress, 4,617 genes were differentially expressed, while oxidative stress altered the expression of 3,950 genes, with only a 29% overlap between the two conditions. cgiar.org This indicates that specific stress conditions lead to tailored hormonal and transcriptional responses. In another study involving Arabidopsis roots infected with Plasmodiophora brassicae, proteomic analysis showed altered abundance for 12% of visualized proteins, although no statistical difference was observed for dihydrozeatin-N9-glucoside in this specific interaction. plos.org

Table 2: Summary of Transcriptomic and Proteomic Studies
Study Organism/ConditionAnalysis TypeKey FindingsReference
Arabidopsis seedlings treated with tZNGsTranscriptome (RNA-seq)tZNGs regulate a largely distinct set of genes compared to active cytokinin (tZ). nih.gov
Arabidopsis seedlings treated with tZNGsProteome (LC/MS)81 proteins showed significantly different abundance compared to the control. nih.gov
Tomato seedlings under salt stressTranscriptome4,617 differentially expressed genes identified. cgiar.org
Tomato seedlings under oxidative stressTranscriptome3,950 differentially expressed genes identified. cgiar.org

Quantitative Trait Locus (QTL) Mapping and Association Studies for this compound Content

Quantitative Trait Locus (QTL) mapping is a powerful method to identify genomic regions that are associated with variation in a complex trait, such as the concentration of a specific metabolite. nih.gov This approach, along with Genome-Wide Association Studies (GWAS), helps to pinpoint the genetic basis for natural variation in cytokinin N-glucoside content.

A QTL analysis performed on recombinant inbred lines of Arabidopsis successfully identified genomic regions responsible for variations in the levels of several cytokinin metabolites in roots. nih.govfrontiersin.org This study found a large-effect QTL for the levels of trans-zeatin-N-glucosides. plos.orgnih.gov Significantly, this QTL region contains the UGT76C2 gene, providing a direct link between a specific genomic locus and the regulation of cytokinin N-glucosylation. plos.orgnih.gov The functional role of this gene within the QTL was subsequently evaluated using a ugt76c2 knock-out plant. nih.govfrontiersin.org

In a separate study using a metabolome-GWAS approach in 435 unrelated Populus tomentosa individuals, researchers built a genetic network for trans-zeatin N-glucoside (ZNG) content. scirp.org This work identified PtoWRKY42 as a negative regulator that mediates ZNG accumulation by directly modulating the key glycosyltransferase gene PtoUGT76C1-1. scirp.org These studies demonstrate that the natural variation in cytokinin N-glucoside levels, including this compound, is controlled by specific, identifiable genetic loci.

Comparative Genomics of N-Glucosyltransferase Gene Families Across Plant Species

Comparative genomics provides insights into the evolution and functional diversification of gene families across different species. The Uridine Diphosphate Glycosyltransferase (UGT) superfamily, to which cytokinin N-glucosyltransferases belong, is extensive in plants. The Arabidopsis genome, for example, contains 107 putative UGT genes. illinois.edu

Phylogenetic analyses of UGTs from a wide range of plant species, from algae to angiosperms, show that these genes are widely distributed and have undergone significant expansions and contractions throughout plant evolution. frontiersin.org For instance, a study comparing UGTs in 28 representative species revealed distinctive expansion and contraction patterns in different UGT groups in the tea plant (Camellia sinensis). frontiersin.org In perennial trees, the number of identified UGT genes is also large, with 130 in Prunus mume and 168 in Prunus persica. Comparative analysis between the medicinal plants Lonicera macranthoides and L. japonica also highlighted differences in their UGT gene families, correlating with their distinct secondary metabolite profiles. The conservation of catalytic mechanisms for these enzymes is suggested by the similarity of amino acid residues involved in cofactor and substrate binding between enzymes from monocots (like maize) and dicots (like Arabidopsis). This evolutionary diversification likely enabled plants to fine-tune cytokinin homeostasis in response to diverse developmental and environmental pressures.

Table 3: Number of Putative UGT Family Genes in Various Plant Species
Plant SpeciesNumber of Putative UGT GenesReference
Arabidopsis thaliana107 illinois.edu
Glycine max (Soybean)148
Zea mays (Maize)148
Prunus mume130
Prunus persica (Peach)168
Vitis vinifera (Grape)184
Malus domestica (Apple)254

Evolutionary Biology of Cytokinin N Glucosylation Pathways

Phylogenetic Distribution of Dihydrozeatin N-Glucoside Synthesis Across Plant Lineages (Vascular vs. Non-Vascular Plants)

The synthesis of cytokinin N-glucosides, including dihydrozeatin-9-N-glucoside, is a hallmark of vascular plants and is largely absent or occurs at negligible levels in non-vascular plants. frontiersin.orgnih.gov This phylogenetic distribution suggests that N-glucosylation is an evolutionarily more recent mechanism for cytokinin regulation. frontiersin.org

In non-vascular plants, such as mosses and liverworts, the machinery for producing significant amounts of N-glucosides appears to be absent. frontiersin.org Studies on these evolutionarily older lineages have reported very low or trace amounts of cytokinin N-glucosylated forms. nih.gov Similarly, in early vascular plants like ferns and horsetails, the levels of individual cytokinin N-glucosides are often near the detection limit. nih.gov

Conversely, in vascular plants, particularly in angiosperms, there is a widespread and abundant presence of cytokinin N-glucosides. nih.gov A clear upward trend in the concentration of these compounds is observed from evolutionarily older to younger plant clades. nih.gov This suggests that as plants evolved more complex body plans and adapted to diverse terrestrial environments, the capacity for cytokinin N-glucosylation became more prominent.

Below is a data table summarizing the phylogenetic distribution of cytokinin N-glucoside synthesis, which includes the formation of this compound.

Plant LineageVascular/Non-VascularPresence of this compound SynthesisGeneral Observations
Mosses (e.g., Physcomitrella patens)Non-VascularTrace to undetectable levelsCytokinin N-glucosylation is not a significant regulatory pathway. frontiersin.org
LiverwortsNon-VascularTrace to undetectable levelsSimilar to mosses, indicating an absence of this pathway in early land plants. frontiersin.org
Ferns and HorsetailsVascularPresent at very low levelsRepresents an early stage in the evolution of this metabolic process. nih.gov
Gymnosperms (e.g., Ginkgo)VascularPresentN-glucosides are found, indicating the establishment of this pathway in seed plants. nih.gov
Angiosperms (Flowering Plants)VascularWidespread and abundantRepresents a major and highly regulated pathway for cytokinin homeostasis. nih.gov

Evolutionary Trajectories of N-Glucosyltransferase Enzymes

The enzymes responsible for the synthesis of cytokinin N-glucosides are UDP-glucosyltransferases (UGTs). oup.com The evolution of these enzymes, particularly their substrate specificity, has been a key factor in the emergence of N-glucosylation as a cytokinin regulatory mechanism. Phylogenetic analyses of the UGT superfamily in plants suggest that cytokinin N-glucosyltransferases likely evolved from ancestral O-glucosyltransferases.

In the model plant Arabidopsis thaliana, two specific UGTs, UGT76C1 and UGT76C2, have been identified as cytokinin N-glucosyltransferases. researchgate.net These enzymes are capable of glucosylating various cytokinins, including dihydrozeatin, at the N7 and N9 positions. researchgate.net The evolution of the UGT76C subfamily appears to be a critical event in the establishment of the N-glucosylation pathway in higher plants.

The evolutionary trajectory likely involved gene duplication events within the broader UGT superfamily, followed by neofunctionalization, where the duplicated genes acquired new specificities for cytokinin N-glucosylation. This process would have allowed for the development of a precise and efficient mechanism to irreversibly inactivate cytokinins, complementing the existing regulatory pathways such as reversible O-glucosylation and degradation by cytokinin oxidase/dehydrogenase.

Adaptive Significance of N-Glucosylation as a Cytokinin Regulatory Mechanism

The evolution of cytokinin N-glucosylation, leading to the formation of this compound and other N-glucosides, has significant adaptive advantages for vascular plants. This pathway provides a mechanism for the irreversible deactivation of active cytokinins, which is crucial for maintaining precise hormonal balance during various developmental processes and in response to environmental cues. nih.gov

One of the primary adaptive roles of N-glucosylation is the rapid attenuation of high levels of active cytokinins. frontiersin.org This is particularly important in situations of cytokinin overproduction or in response to external stimuli that trigger a surge in cytokinin levels. By quickly converting active cytokinins into their inactive N-glucoside forms, plants can prevent the potentially detrimental effects of excessive cytokinin signaling.

Furthermore, the irreversible nature of N-glucosylation contrasts with the reversible inactivation through O-glucosylation. nih.gov This provides a more permanent way to remove cytokinins from the active pool, which is advantageous for long-term developmental programming and for establishing stable hormonal gradients within the plant. For instance, during senescence, the controlled reduction of active cytokinins is essential, and N-glucosylation likely plays a role in this process. nih.gov

The ability to finely tune cytokinin levels through N-glucosylation also contributes to a plant's ability to respond and adapt to various environmental stresses. mdpi.com Cytokinin signaling is intricately linked with stress responses, and the capacity to rapidly and irreversibly inactivate cytokinins allows for a more controlled and appropriate physiological response to challenging conditions. mdpi.com For example, dihydrozeatin itself is resistant to degradation by cytokinin oxidase/dehydrogenase, making its inactivation via N-glucosylation a particularly important regulatory step. mdpi.comnih.gov

Advanced Analytical Methodologies for Dihydrozeatin 9 N Glucoside Quantification and Characterization

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the analysis of dihydrozeatin-9-N-glucoside. This powerful technique offers unparalleled sensitivity and selectivity, enabling the detection and quantification of this compound even at trace levels within complex biological matrices. The chromatographic separation, typically achieved using reversed-phase columns (e.g., C18), isolates this compound from other cytokinin metabolites and interfering substances. Subsequent detection by mass spectrometry, often employing electrospray ionization (ESI) in positive mode, provides definitive identification based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.

Isotope Dilution Analysis for Absolute Quantification

For the absolute quantification of this compound, the isotope dilution method is the gold standard. rsc.orgnih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of this compound (e.g., deuterium-labeled). nih.gov The labeled standard is chemically identical to the endogenous analyte and co-elutes during chromatography, but is distinguishable by the mass spectrometer due to its higher mass. By comparing the peak area of the endogenous analyte to that of the labeled internal standard, precise and accurate quantification can be achieved, correcting for any losses during sample preparation and ionization suppression effects in the mass spectrometer. rsc.org This method's accuracy makes it indispensable for determining the exact concentrations of this compound in various plant tissues.

ParameterDescriptionReference
Technique Stable Isotope Dilution Method (SIDM) coupled with UHPLC-MS/MS nih.gov
Internal Standard Deuterium-labeled cytokinin analogues rsc.orgnih.gov
Quantification Principle Comparison of the peak area of the endogenous analyte to the peak area of the co-eluting, mass-distinguishable internal standard. rsc.org
Advantages High accuracy and precision, corrects for matrix effects and analyte loss during sample preparation. nih.gov

High-Resolution Accurate Mass Spectrometry for Metabolite Identification and Profiling

High-Resolution Accurate Mass Spectrometry (HRAM-MS), particularly with analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels. longdom.orgmdpi.com This capability is crucial for the unambiguous identification of this compound and its potential metabolites in complex biological extracts. rsc.org The high resolving power allows for the differentiation of isobaric compounds—molecules with the same nominal mass but different elemental compositions. By determining the exact mass, a unique elemental formula can be confidently assigned to the detected ion, greatly enhancing the reliability of metabolite identification. longdom.org HRAM-MS is also instrumental in untargeted metabolomics studies, enabling the comprehensive profiling of cytokinin metabolites and revealing novel metabolic pathways involving this compound. mdpi.com

Stable Isotope Labeling Techniques for Elucidating Metabolic Flux

To understand the dynamics of this compound metabolism, stable isotope labeling techniques are employed to trace the flow of atoms through metabolic pathways. nih.govmonash.edu In these experiments, plants are supplied with precursors (e.g., adenine (B156593), glucose) labeled with stable isotopes such as ¹³C or ¹⁵N. nih.gov By tracking the incorporation of these heavy isotopes into this compound and other related cytokinin metabolites over time, researchers can elucidate its biosynthetic and catabolic routes. monash.edu This metabolic flux analysis provides quantitative information on the rates of synthesis, conversion, and degradation, offering a dynamic view of how the levels of this compound are regulated within the cell. nih.govmonash.edu

In Vitro Biochemical Assays for Enzyme Kinetics and Substrate Preference

Understanding the enzymatic processes that govern the formation of this compound requires in vitro biochemical assays. These assays are critical for characterizing the enzymes responsible for its synthesis, primarily UDP-glucosyltransferases (UGTs). researchgate.net By incubating purified recombinant UGT enzymes with the substrate dihydrozeatin and the sugar donor UDP-glucose, the formation of this compound can be monitored over time. researchgate.netspringernature.com This allows for the determination of key enzyme kinetic parameters such as the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). mdpi.com Furthermore, by testing the enzyme's activity with a range of different cytokinin substrates, these assays can reveal the substrate preference of the UGTs, clarifying which enzymes are most likely responsible for the glucosylation of dihydrozeatin in vivo. researchgate.netmdpi.com

Enzyme ClassSubstratesProductAssay PurposeKey Parameters DeterminedReference
UDP-glucosyltransferases (UGTs) Dihydrozeatin, UDP-glucoseThis compoundCharacterize enzyme activity and substrate specificityKm, Vmax, kcat researchgate.netmdpi.com

Advanced Plant Bioassays and Reporter Gene Systems for Functional Validation

To validate the biological function of this compound, a variety of advanced plant bioassays are utilized. While often considered an inactive storage form, studies have investigated the potential for its conversion back to active dihydrozeatin. frontiersin.org Classic cytokinin bioassays, such as the chlorophyll (B73375) retention assay in senescing leaves, can be adapted to test the activity of exogenously applied this compound. nih.govresearchgate.net A delay in senescence would suggest its conversion to a biologically active form. nih.gov

More sophisticated approaches involve the use of reporter gene systems. frontiersin.orgnih.gov These systems typically use a cytokinin-responsive promoter fused to a reporter gene, such as β-glucuronidase (GUS) or luciferase. mdpi.com When these reporter lines are treated with a cytokinin, the promoter is activated, leading to the expression of the reporter gene, which can be easily quantified. By applying this compound to these reporter systems, researchers can determine if it or its metabolic products can trigger the cytokinin signaling cascade. frontiersin.orgnih.gov For example, the activation of the ARR5 promoter, a well-known cytokinin primary response gene, is a common indicator of cytokinin activity. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of this compound in the broader context of plant physiology, a systems biology approach that integrates multi-omics data is essential. nih.govresearchgate.netnih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. omicstutorials.com For instance, by correlating changes in the levels of this compound (metabolomics) with alterations in gene expression (transcriptomics) and protein abundance (proteomics) under different conditions, it is possible to identify regulatory networks and signaling pathways in which this compound is involved. nih.gov This integrative approach can help to formulate new hypotheses about the function of this compound and its interplay with other cellular components, moving beyond a linear view of its metabolic pathway to a more dynamic and interconnected systems-level perspective. nih.gov

Q & A

Q. What experimental approaches are recommended to study the biosynthesis of dihydrozeatin-9-N-glucoside in plant systems?

this compound is synthesized via N-glucosylation of dihydrozeatin (DHZ) catalyzed by uridine diphosphate (UDP)-glucosyltransferases (UGTs) in plant cytosol or nuclei . Methodological steps include:

  • Tracer experiments : Use deuterium-labeled dihydrozeatin (e.g., dihydrozeatin-d5) to track glucosylation pathways via LC-MS/MS .
  • Enzyme assays : Isolate UGTs from plant tissues (e.g., Arabidopsis mutants) and measure activity using UDP-glucose as a co-substrate .
  • Mutant analysis : Compare glucoside levels in wild-type vs. UGT-knockout lines using HPLC with UV/Vis detection (λ = 270 nm) .

Key considerations : Ensure proper quenching of enzymatic reactions (e.g., 80% methanol at -20°C) to prevent degradation .

Q. How can researchers distinguish this compound from its O-glucoside derivatives during quantification?

Chromatographic separation is critical due to structural similarities:

  • HPLC conditions : Use a C18 reverse-phase column with a gradient of 0.1% formic acid in water/acetonitrile. Retention times vary by ~1.5–2 minutes between N- and O-glucosides .
  • Enzymatic hydrolysis : Treat samples with β-glucosidase (pH 5.0, 37°C for 2 hr). O-glucosides are hydrolyzed, while N-glucosides remain intact .
  • Mass spectrometry : Monitor for [M+H]+ ions at m/z 424.2 (N-glucoside) vs. m/z 424.2 (O-glucoside), differentiated via MS/MS fragmentation patterns .

Common pitfalls : Cross-reactivity in immunoassays; validate with synthetic standards .

Q. What role does this compound play in regulating cytokinin homeostasis?

It acts as a reversible storage form of active cytokinins. Methodological insights:

  • Pulse-chase experiments : Apply radiolabeled DHZ to plant tissues and track conversion to the glucoside over time .
  • Stress response assays : Under drought or salinity, measure glucoside accumulation via LC-MS/MS to assess cytokinin mobilization .
  • Transporter studies : Use phloem exudates to quantify glucoside transport rates (e.g., in Ricinus communis) .

Data interpretation : Elevated glucoside levels under stress suggest a protective role against cytokinin degradation .

Advanced Research Questions

Q. How can contradictory data on this compound stability in different plant tissues be resolved?

Discrepancies arise from tissue-specific β-glucosidase activity and pH gradients:

  • Tissue-specific profiling : Compare glucoside levels in roots (pH 5.5–6.5) vs. leaves (pH 7.0–7.5) using spatially resolved MALDI imaging .
  • Enzyme kinetics : Measure β-glucosidase Km and Vmax in homogenized tissues; lower activity in alkaline environments reduces hydrolysis .
  • Controlled degradation assays : Incubate glucosides in buffered extracts (pH 5.0–7.5) and monitor stability via time-course HPLC .

Recommendation : Normalize data to tissue-specific enzyme activity metrics .

Q. What advanced techniques enable in situ visualization of this compound in plant cells?

  • Immunolocalization : Develop polyclonal antibodies against the glucoside (e.g., rabbit anti-DHZ-glucoside IgG) and use confocal microscopy with FITC-labeled secondary antibodies .
  • Click chemistry : Incorporate alkyne-tagged DHZ analogs into plants, followed by Cu(I)-catalyzed azide-alkyne cycloaddition with fluorescent dyes .
  • Nanoscale SIMS : Resolve glucoside distribution at subcellular levels using secondary ion mass spectrometry with 50 nm resolution .

Limitations : Antibody cross-reactivity with structurally similar metabolites; validate via knockout controls .

Q. How does isotopic labeling improve flux analysis of this compound in metabolic studies?

  • Stable isotope labeling : Apply 13C-glucose to track glucose incorporation into the glucoside moiety via LC-HRMS .
  • Kinetic modeling : Use compartmental models to estimate turnover rates from labeled/unlabeled ratios .
  • Tandem MS : Fragment labeled ions (e.g., 13C6-glucoside) to distinguish biosynthetic pathways (e.g., de novo vs. salvage synthesis) .

Q. Example data :

IsotopeIncorporation Rate (%/hr)Tissue
13C6-Glc12.3 ± 1.2Root
13C6-Glc8.7 ± 0.9Leaf

Q. What methodological challenges arise when quantifying this compound in senescing tissues?

  • Matrix interference : Senescing tissues contain high phenolics; use solid-phase extraction (SPE) with Oasis HLB cartridges for purification .
  • Oxidative degradation : Add 1 mM ascorbic acid to extraction buffers to prevent glucoside oxidation .
  • Low abundance : Employ immunoaffinity columns (e.g., anti-DHZ-glucoside magnetic beads) for pre-concentration .

Validation : Spike recovery assays (85–110% acceptable range) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.